molecular formula C19H18N2O2 B1203610 Mappicine CAS No. 54318-59-1

Mappicine

Cat. No. B1203610
CAS RN: 54318-59-1
M. Wt: 306.4 g/mol
InChI Key: WSXJPXFVULHYMX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mappicine is a natural product found in Nothapodytes nimmoniana with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Mappicine, a natural alkaloid, has been the subject of various synthetic strategies, showcasing the potential for pharmaceutical development. Toyota et al. (2000) achieved a six-step formal total synthesis of mappicine, emphasizing an intramolecular hetero Diels-Alder reaction for its CD ring system construction (Toyota, Komori, & Ihara, 2000). Similarly, Henegar and Baughman (2003) developed a novel synthesis for mappicine and mappicine ketone, significant for their antiviral properties, using a Friedlander condensation approach (Henegar & Baughman, 2003).
  • Das and Madhusudhan (1999) identified 9-methoxy-20-(S)-mappicine, a new compound isolated from Nothapodytes foetida, and achieved its chemoenzymatic synthesis starting from 9-methoxycamptothecin (Das & Madhusudhan, 1999).

Antiviral Applications

  • Mappicine ketone, synthesized through various methods, has shown strong selective activity against herpes viruses, including Acyclovir-resistant strains, and human cytomegalovirus (HCMV). This underscores its potential as an antiviral compound (Mekouar et al., 2000). Tsukamoto et al. (2008) further elaborated on this by reporting a solid-phase synthesis of a mappicine ketone library, highlighting its relevance in antiviral research (Tsukamoto, Suzuki, & Kondo, 2008).

Biochemical and Pharmacological Properties

  • The research by Roopan, Rahman, and Khan (2009) on the AB ring cores of mappicine explored their antioxidant, hemolytic, and cytotoxic activities, indicating potential biomedical applications in these areas (Roopan, Rahman, & Khan, 2009).
  • Moreover, the work of Das, Madhusudhan, and Kashinatham (1998) on converting camptothecin to (S)-mappicine via mappicine ketone using microwave irradiation and Baker's yeast reduction signifies an efficient approach to produce high-purity (S)-mappicine, essential for further pharmacological studies (Das, Madhusudhan, & Kashinatham, 1998).

properties

CAS RN

54318-59-1

Product Name

Mappicine

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

7-[(1S)-1-hydroxypropyl]-8-methyl-11H-indolizino[1,2-b]quinolin-9-one

InChI

InChI=1S/C19H18N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9,17,22H,3,10H2,1-2H3/t17-/m0/s1

InChI Key

WSXJPXFVULHYMX-KRWDZBQOSA-N

Isomeric SMILES

CC[C@@H](C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O

SMILES

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O

synonyms

mappicine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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